![molecular formula C7H5N3O2 B2677510 [1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid CAS No. 1547026-42-5](/img/structure/B2677510.png)
[1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid
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Description
“[1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid” is a type of nitrogen-containing heterocycle . These compounds have been used as precursors of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of [1,2,3]Triazolo[1,5-a]pyridines has been achieved through various methods. One of the common methods involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . Another method involves an I2/KI-mediated oxidative N-N bond formation reaction, which enables an environmentally benign synthesis of various 1,2,4-triazolo[1,5-a]pyridines from readily available N-aryl amidines .Scientific Research Applications
1. Precursors of Diazo Compounds and Metal Carbenes “[1,2,3]Triazolo[1,5-a]pyridines” are used as precursors of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .
Synthesis of Nitrogen-Containing Heterocycles
“[1,2,3]Triazolo[1,5-a]pyridines” are used in the synthesis of various types of nitrogen-containing heterocycles . Both noncatalytic transformations and cascade reactions involving metal carbenes, which have been intensively studied in recent years, are considered .
Microwave-Mediated Synthesis
A catalyst-free, additive-free, and eco-friendly method for synthesizing “1,2,4-triazolo[1,5-a]pyridines” under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides .
Molecular Chemosensors
“[1,2,3]Triazolo[1,5-a]pyridine” derivatives have been used as molecular chemosensors for zinc (ii), nitrite and cyanide anions .
Antiproliferative Activities
Compounds based on “[1,2,3]Triazolo[1,5-a]pyridines” have shown in vitro antiproliferative activities against three human cancer cells .
6. Precursors of Carbocations, Carbenes, or Carbenoids Diazo compounds, which “[1,2,3]Triazolo[1,5-a]pyridines” can be used as precursors of, act as precursors of carbocations, carbenes, or carbenoids . They are also used as 1,3-dipoles in cycloaddition reactions .
properties
IUPAC Name |
triazolo[1,5-a]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-10-6(5)4-8-9-10/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQNXXZMTYDZJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid |
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